molecular formula C18H21NO4 B14719269 2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate CAS No. 10457-97-3

2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate

Katalognummer: B14719269
CAS-Nummer: 10457-97-3
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: BNJYBUGDIULYQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 2,3-dihydroxypropyl benzoate with 2,3-dimethylaniline. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl 2-(2,3-dimethylanilino)benzoate stands out due to its specific structural features, which confer unique reactivity and potential biological activities. Its combination of hydroxyl and anilino groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Eigenschaften

CAS-Nummer

10457-97-3

Molekularformel

C18H21NO4

Molekulargewicht

315.4 g/mol

IUPAC-Name

2,3-dihydroxypropyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C18H21NO4/c1-12-6-5-9-16(13(12)2)19-17-8-4-3-7-15(17)18(22)23-11-14(21)10-20/h3-9,14,19-21H,10-11H2,1-2H3

InChI-Schlüssel

BNJYBUGDIULYQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCC(CO)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.